molecular formula C21H18N4O3 B2587848 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954792-75-7

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2587848
CAS RN: 954792-75-7
M. Wt: 374.4
InChI Key: VRODAVFWVSHXJO-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structures

Studies on triazole derivatives, such as those involving crystal and molecular structures, have shown significant interest in understanding the delocalization of π-electron density and how it affects the compound's physical and chemical properties. The crystal structures provide insights into the molecule's interactions and supramolecular assembly, which are crucial for designing materials with desired properties (Boechat et al., 2010).

Synthesis of Oxazoline Derivatives

The Michael addition and subsequent reactions to create spirocyclopropanated methyl oxazolinecarboxylates demonstrate the compound's potential for synthetic applications. This method could potentially be adapted for the synthesis of related compounds, exploring their applications in medicinal chemistry and material science (Dalai et al., 2008).

Copper-Catalyzed Intramolecular Cyclization

The efficient synthesis of oxazoles through copper-catalyzed cyclization underscores the utility of triazole derivatives in constructing complex heterocyclic systems. This method's versatility in introducing various functionalities could be valuable for developing new drugs or materials (Kumar et al., 2012).

Anticancer Screening

The synthesis and structural analysis of triazole carboxamide derivatives for anticancer activity screening highlight the potential of such compounds in therapeutic applications. Understanding the interactions and binding modes with biological targets can lead to the development of new anticancer agents (Pokhodylo et al., 2021).

Antiviral Activity

The preparation of triazole carboxamide nucleosides and their significant antiviral activity against herpes and measles viruses indicate the potential of triazole derivatives in antiviral drug development. Such studies are essential for identifying new therapeutic agents for viral infections (Revankar et al., 1981).

properties

IUPAC Name

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-12-2-8-16(9-3-12)25-19(13-4-5-13)18(23-24-25)20(26)22-15-7-6-14-11-28-21(27)17(14)10-15/h2-3,6-10,13H,4-5,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODAVFWVSHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(COC4=O)C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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